
Hyocholic acid
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Hyocholic acid (HCA) primarily targets two receptors: the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5 . These receptors play a crucial role in glucose homeostasis and the regulation of bile acids .
Mode of Action
HCA interacts with its targets, FXR and TGR5, in a unique way. This interaction leads to changes in glucose regulation and the secretion of glucagon-like peptide-1 (GLP-1) .
Biochemical Pathways
HCA affects the biochemical pathways related to glucose homeostasis and GLP-1 secretion . By simultaneously activating TGR5 and inhibiting FXR, HCA promotes the secretion of GLP-1 . This hormone plays a key role in stimulating insulin secretion, thereby regulating blood glucose levels .
Pharmacokinetics
HCA is conjugated in the liver before secretion with taurine or glycine to give taurohyocholate or glycohyocholates . Bacterial 7α-dehydroxylation in the colon produces the secondary bile acid, hyodeoxycholic acid . These processes impact the bioavailability of HCA.
Result of Action
The action of HCA leads to molecular and cellular effects, particularly in glucose regulation. It has been found to exhibit strong effects on glucose regulation in both pig and diabetic mouse models . Moreover, HCA has been associated with lower serum concentrations in individuals with obesity and diabetes .
Action Environment
The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the concentration of HCA species in the body can be affected by diet and metabolic disorders . Furthermore, HCA levels in the serum have been found to increase in patients after gastric bypass surgery , indicating that surgical interventions can also influence the action of HCA.
Biochemische Analyse
Biochemical Properties
Hyocholic acid differs from the primary bile acids found in humans by having a third hydroxyl group in the α-conformation at the 6-position . It is conjugated in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates . The enzyme responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig is the cytochrome P450 CYP4A21 .
Cellular Effects
This compound and its derivatives have been found to have strong effects on glucose regulation in pig and diabetic mouse models . They promote GLP-1 secretion via simultaneously activating TGR5 and inhibiting FXR . This unique mechanism is not found in other bile acid species .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the G-protein-coupled bile acid receptor, TGR5, and the farnesoid X receptor (FXR) . By activating TGR5 and inhibiting FXR, this compound upregulates GLP-1 production and secretion in enteroendocrine cells .
Temporal Effects in Laboratory Settings
In laboratory settings, it has been observed that bile acid depletion in pigs suppresses secretion of glucagon-like peptide-1 (GLP-1) and increases blood glucose levels . When this compound species were administered, the blood glucose levels decreased and circulating GLP-1 increased .
Dosage Effects in Animal Models
In animal model experiments, researchers suppressed the synthesis of this compound in the livers of a group of pigs by around 30%, and they found that their blood glucose levels increased by 30% when compared with the control group . When this compound was then given to the pigs, their blood glucose levels eased off .
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid synthesis . It interacts with enzymes such as cytochrome P450 CYP4A21, which is responsible for the 6-hydroxylation reaction of chenodeoxycholic acid in the pig .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its conjugation in the liver before secretion with taurine or with glycine to give taurohyocholate or glycohyocholates .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver cells where it is conjugated before secretion
Vorbereitungsmethoden
ODM-201 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Schlüsselzwischenprodukte beinhalten. Die Herstellung von ODM-201 beinhaltet die Bildung einer kristallinen Form von N-((S)-1-(3-(3-Chlor-4-cyanophenyl)-1H-pyrazol-1-yl)prop-2-yl)-5-(1-Hydroxyethyl)-1H-pyrazol-3-carboxamid. Der Syntheseweg umfasst die folgenden Schritte :
Bildung einer Suspension: ODM-201 wird in einem Lösungsmittel wie Isopropanol, Methyl-tert-butylether, Ethylacetat oder n-Heptan suspendiert. Die Suspension wird mehrere Tage bei einer kontrollierten Temperatur gerührt.
Lösungspräparation: ODM-201 wird durch Erhitzen auf 50-60 °C in einem Lösungsmittel gelöst, anschließend filtriert und langsam abgekühlt, um die Kristallisation zu ermöglichen. Die Kristalle werden dann abgetrennt und getrocknet.
Analyse Chemischer Reaktionen
ODM-201 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: ODM-201 kann unter bestimmten Bedingungen oxidiert werden, um seine oxidierten Derivate zu bilden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln reduziert werden, um reduzierte Formen zu ergeben.
Substitution: ODM-201 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Metabolic Syndrome
Recent studies have highlighted HCA's potential as a therapeutic agent for metabolic syndrome, which includes conditions such as obesity and type 2 diabetes mellitus (T2DM). HCA has been identified as a strong predictor of glucolipid dysmetabolism, indicating its relevance in managing these conditions.
- Mechanism of Action : HCA influences glucose metabolism through its interaction with specific receptors, namely the farnesoid X receptor (FXR) and the G-protein-coupled receptor TGR5. Activation of TGR5 by HCA enhances the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose regulation and insulin sensitivity .
- Clinical Studies : In a cohort study involving 1,213 participants, lower serum concentrations of HCA were associated with increased risks of obesity and diabetes. Furthermore, oral administration of HCA has been shown to increase fasting GLP-1 levels more effectively than metformin in both healthy and diabetic mouse models .
Biomarker for Metabolic Disorders
HCA species have emerged as novel biomarkers for assessing metabolic health. Their concentrations in serum can predict future metabolic outcomes, making them valuable for early diagnosis and intervention strategies.
- Predictive Value : A validation study conducted with an independent cohort demonstrated that serum levels of HCA could predict metabolic health over a five-year period. Participants who maintained healthy metabolic profiles had significantly higher levels of HCA compared to those who developed metabolic abnormalities .
- Research Findings : Studies indicate that HCA constitutes approximately 76% of the bile acid pool in pigs, a species noted for its resistance to T2DM. This unique profile suggests that HCA may play a critical role in glucose homeostasis across different species .
Pharmaceutical Development
The pharmaceutical potential of HCA is being explored through various research avenues:
- Non-Hepatic Applications : Beyond its hepatic effects, research is focusing on the impact of HCA on non-hepatic tissues, which may open new pathways for drug development targeting metabolic diseases .
- Biotransformation Studies : Investigations into the bacteriogenic biotransformation of HCA emphasize its polyphyletic nature and potential therapeutic implications across different mammalian species .
Summary Table of Research Findings
Study | Focus | Key Findings |
---|---|---|
Rong et al. (2024) | Metabolic Syndrome | Identified HCA as a predictor for glucolipid dysmetabolism; potential therapeutic applications discussed. |
Zheng et al. (2021) | Glucose Homeostasis | Demonstrated that HCA enhances GLP-1 secretion via TGR5 activation; superior to metformin in some models. |
Validation Study (2021) | Biomarker Potential | Established serum HCA levels as predictive markers for future metabolic outcomes over five years. |
Vergleich Mit ähnlichen Verbindungen
ODM-201 wird mit anderen Androgenrezeptor-Inhibitoren wie Enzalutamid und ARN-509 verglichen :
Enzalutamid: Sowohl ODM-201 als auch Enzalutamid hemmen die Androgenrezeptor-Signalgebung, aber ODM-201 hat eine andere Struktur, die seine Fähigkeit, die Blut-Hirn-Schranke zu passieren, einschränkt und so das Risiko von Nebenwirkungen im zentralen Nervensystem verringert.
ARN-509: Ähnlich wie Enzalutamid zielt ARN-509 auf Androgenrezeptoren ab. ODM-201 hat eine überlegene Aktivität gegen bestimmte mutierte Androgenrezeptoren gezeigt, die eine Resistenz gegen andere Antiandrogene vermitteln.
Die einzigartigen Eigenschaften von ODM-201, wie seine hohe Affinität zu Androgenrezeptoren und die begrenzte Penetration des Gehirns, machen es zu einem vielversprechenden Kandidaten für die Behandlung von fortgeschrittenem Prostatakrebs.
Biologische Aktivität
Hyocholic acid (HCA) is a bile acid that has garnered attention for its potential biological activities, particularly in metabolic regulation and glucose homeostasis. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of HCA.
Overview of this compound
This compound is a bile acid derivative that is synthesized in the liver and plays a crucial role in the digestion and absorption of fats. Recent studies have highlighted its significance beyond digestion, particularly in metabolic disorders such as obesity and diabetes.
HCA exerts its biological effects primarily through its interactions with specific receptors:
- Farnesoid X Receptor (FXR) : A nuclear receptor that regulates bile acid homeostasis and glucose metabolism.
- G-Protein-Coupled Bile Acid Receptor 1 (TGR5) : A receptor involved in energy metabolism and secretion of glucagon-like peptide-1 (GLP-1), which is important for glucose regulation.
Research Findings
- Glucose Homeostasis : HCA species have been shown to improve glucose homeostasis through distinct signaling mechanisms involving TGR5 and FXR. In a study involving pigs, administration of HCA led to decreased blood glucose levels and increased GLP-1 secretion, indicating its role in glycemic control .
- Metabolic Biomarkers : A study identified HCA species as novel biomarkers for metabolic diseases. Lower serum concentrations of HCA were associated with obesity and diabetes, suggesting a potential role in disease pathogenesis .
- In Vitro Studies : Experiments using enteroendocrine L-cell lines demonstrated that HCA species stimulate GLP-1 secretion at higher concentrations (25 µM), highlighting their potential therapeutic applications in managing diabetes .
Case Studies
Several case studies have illustrated the impact of HCA on metabolic health:
- Case Study 1 : In a cohort study involving 1,107 participants, it was found that individuals with obesity had significantly lower levels of HCA species compared to healthy controls. This correlation emphasizes the potential of HCA as a biomarker for metabolic disorders .
- Case Study 2 : A mouse model demonstrated that HCA could prevent cholesterol gallstones, indicating its potential utility in managing biliary disorders .
Data Table: Effects of this compound on Metabolic Parameters
Study | Model | Key Findings |
---|---|---|
Zheng et al., 2021 | Pigs | Decreased blood glucose; increased GLP-1 secretion with HCA administration |
Zheng et al., 2021 | L-cell lines | Stimulation of GLP-1 secretion at 25 µM concentration |
Liu et al., 2021 | Human cohort | Lower serum HCA levels in obese and diabetic individuals |
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
Record name | Hyocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547-75-1 | |
Record name | Hyocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hyocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hyocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.